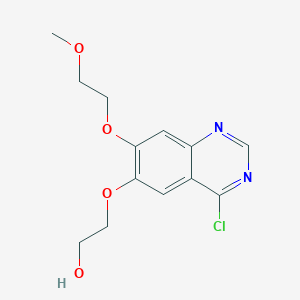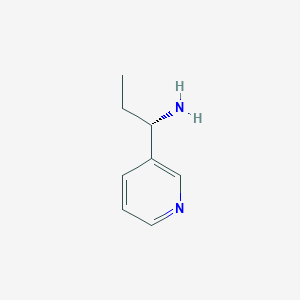
3,5-Difluoro-4-((1-methoxypropan-2-yl)amino)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Difluoro-4-((1-methoxypropan-2-yl)amino)benzonitrile is a chemical compound with the molecular formula C11H12F2N2O. This compound is characterized by the presence of two fluorine atoms, a methoxy group, and an amino group attached to a benzonitrile core. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-((1-methoxypropan-2-yl)amino)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,5-difluorobenzonitrile with 1-methoxypropan-2-amine under specific conditions to form the desired product . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
化学反应分析
Types of Reactions
3,5-Difluoro-4-((1-methoxypropan-2-yl)amino)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .
科学研究应用
3,5-Difluoro-4-((1-methoxypropan-2-yl)amino)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism by which 3,5-Difluoro-4-((1-methoxypropan-2-yl)amino)benzonitrile exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, while the amino group can form hydrogen bonds with target molecules. These interactions can influence various biochemical pathways and processes .
相似化合物的比较
Similar Compounds
3,5-Difluorobenzonitrile: Similar structure but lacks the methoxy and amino groups.
3,5-Difluoro-4-[(5-methyl-1,3-thiazol-2-yl)amino]benzonitrile: Contains a thiazole ring instead of the methoxypropan-2-yl group.
Uniqueness
3,5-Difluoro-4-((1-methoxypropan-2-yl)amino)benzonitrile is unique due to the presence of both methoxy and amino groups, which confer distinct chemical properties and reactivity compared to similar compounds. This makes it a valuable compound for various research applications .
属性
分子式 |
C11H12F2N2O |
|---|---|
分子量 |
226.22 g/mol |
IUPAC 名称 |
3,5-difluoro-4-(1-methoxypropan-2-ylamino)benzonitrile |
InChI |
InChI=1S/C11H12F2N2O/c1-7(6-16-2)15-11-9(12)3-8(5-14)4-10(11)13/h3-4,7,15H,6H2,1-2H3 |
InChI 键 |
DOSHHCYOWKNROX-UHFFFAOYSA-N |
规范 SMILES |
CC(COC)NC1=C(C=C(C=C1F)C#N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[(2,5-dimethylphenoxy)acetyl]-beta-alanine](/img/structure/B14907855.png)





![3-(benzo[d][1,3]dioxol-5-yl)-6-chloro-2H-chromen-2-one](/img/structure/B14907902.png)



